molecular formula C13H20BrClN4 B3158592 (4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide CAS No. 859205-90-6

(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide

Cat. No.: B3158592
CAS No.: 859205-90-6
M. Wt: 347.68 g/mol
InChI Key: IKUIKOFBBHCFRH-UHFFFAOYSA-M
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Description

(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide is a complex organic compound that features a fused heterocyclic structure.

Preparation Methods

The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including (4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide, can be achieved through various synthetic routes. These methods include:

Chemical Reactions Analysis

(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide undergoes various chemical reactions, including:

Biological Activity

Overview

(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide is a complex organic compound with significant biological activity, particularly in the context of cancer treatment. Its structure features a fused heterocyclic framework which plays a critical role in its interaction with biological targets.

The primary biological activity of this compound is attributed to its interaction with kinases , which are pivotal enzymes involved in cellular signaling pathways. The compound inhibits kinase activity, potentially by binding to the active site or altering the enzyme's conformation. This inhibition can lead to downstream effects on various biochemical pathways related to cell growth, differentiation, and apoptosis.

Key Targets and Pathways

  • Kinase Inhibition : The compound is believed to inhibit specific kinases that regulate cell proliferation and survival.
  • Apoptosis Induction : By inhibiting growth signals, it promotes programmed cell death in cancer cells.

Pharmacokinetics

Similar compounds within the pyrrolo[2,1-f][1,2,4]triazine class have shown promising pharmacokinetic profiles. For instance:

  • Avapritinib and Remdesivir are notable examples that have been approved for clinical use, suggesting that this compound may also exhibit favorable absorption and distribution characteristics.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Kinase InhibitionReduced cell proliferation
Induction of ApoptosisIncreased cell death in cancer cells
Anticancer ActivityEffective against multiple cancer lines

Study 1: Anticancer Efficacy

A study investigating the anticancer properties of pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrated that compounds similar to this compound exhibited micromolar activity against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated significant inhibition of cell growth at concentrations around 10 µM.

Study 2: Mechanistic Insights

Research focused on the mechanism revealed that the compound effectively disrupts signaling pathways associated with cell survival by inhibiting specific kinases involved in these pathways. This disruption leads to enhanced apoptosis in treated cells compared to controls.

Properties

IUPAC Name

(4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl-triethylazanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN4.BrH/c1-4-18(5-2,6-3)9-11-7-8-17-12(11)13(14)15-10-16-17;/h7-8,10H,4-6,9H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUIKOFBBHCFRH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC1=C2C(=NC=NN2C=C1)Cl.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859205-90-6
Record name Pyrrolo[2,1-f][1,2,4]triazine-5-methanaminium, 4-chloro-N,N,N-triethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859205-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A mixture of 5-bromomethyl-4-chloro-pyrrolo[2,1-f][1,2,4]triazine (2.7 g, 11 mmol), Et3N (5 mL, 36 mmol) in THF (20 mL) was stirred at rt for 12 h. The solid was filtered and rinsed with THF and Et2O, dried to give the desired product (3.38 g, 89%). Analytical HPLC retention time=0.776 min. (Chromolith SpeedROD 4.6×50 mm, 10–90% aqueous methanol over 4 minutes containing 0.1% TFA, 4 mL/min, monitoring at 220 nm); MS(ESI+) m/z 267 (M+H)+.
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide
Reactant of Route 2
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide
Reactant of Route 3
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide
Reactant of Route 4
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide
Reactant of Route 5
Reactant of Route 5
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide
Reactant of Route 6
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide

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